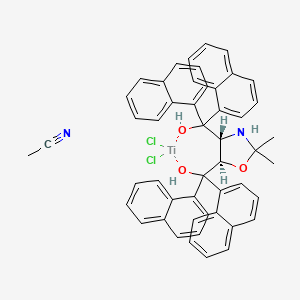

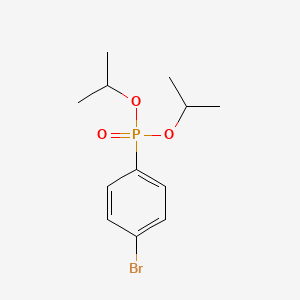

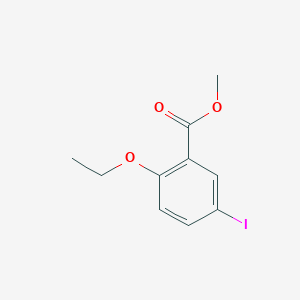

![molecular formula C18H26O5 B3188121 Benzoic acid, 4-[[6-[(3-methyl-3-oxetanyl)methoxy]hexyl]oxy]- CAS No. 196864-49-0](/img/structure/B3188121.png)

Benzoic acid, 4-[[6-[(3-methyl-3-oxetanyl)methoxy]hexyl]oxy]-

描述

Benzoic acid is a simple aromatic carboxylic acid which consists of a benzene ring attached to a carboxylic acid group . It’s widely used as a food preservative and in the manufacture of various cosmetics, dyes, plastics, and insect repellents .

Synthesis Analysis

Benzoic acid can be synthesized through various methods, including the oxidation of toluene with oxygen, the reaction of benzene with carbon dioxide (known as the Kolbe-Schmitt reaction), and the hydrolysis of benzoyl chloride .Molecular Structure Analysis

The molecular structure of benzoic acid consists of a benzene ring, which is a hexagonal ring of six carbon atoms with alternating single and double bonds, attached to a carboxylic acid group (-COOH) .Chemical Reactions Analysis

Benzoic acid can undergo typical carboxylic acid reactions. It can form salts when reacted with bases, form esters when reacted with alcohols, and be reduced to benzaldehyde and benzyl alcohol .Physical And Chemical Properties Analysis

Benzoic acid is a white, crystalline solid at room temperature. It’s slightly soluble in water, but more soluble in organic solvents like benzene, ethanol, and ether .作用机制

While the mechanism of action of benzoic acid derivatives will depend on their specific chemical structure and the context in which they’re used, benzoic acid itself is often used for its antimicrobial properties. It’s believed to act by entering microbial cells and disrupting their internal pH balance .

未来方向

The study and application of benzoic acid and its derivatives is a vast field with many potential future directions. These could include the development of new synthesis methods, the exploration of novel applications in industries like pharmaceuticals and materials science, and the investigation of the environmental impact of these compounds .

属性

CAS 编号 |

196864-49-0 |

|---|---|

分子式 |

C18H26O5 |

分子量 |

322.4 g/mol |

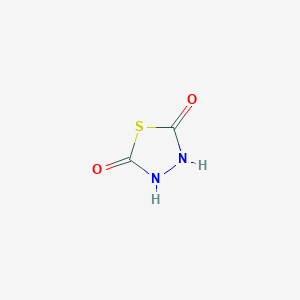

IUPAC 名称 |

4-[6-[(3-methyloxetan-3-yl)methoxy]hexoxy]benzoic acid |

InChI |

InChI=1S/C18H26O5/c1-18(13-22-14-18)12-21-10-4-2-3-5-11-23-16-8-6-15(7-9-16)17(19)20/h6-9H,2-5,10-14H2,1H3,(H,19,20) |

InChI 键 |

RGLVYFPOCZGUEH-UHFFFAOYSA-N |

SMILES |

CC1(COC1)COCCCCCCOC2=CC=C(C=C2)C(=O)O |

规范 SMILES |

CC1(COC1)COCCCCCCOC2=CC=C(C=C2)C(=O)O |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

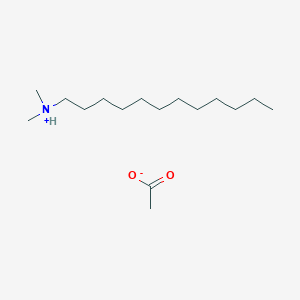

![Carbonic acid, 2-[(ethoxycarbonyl)oxy]ethyl methyl ester](/img/structure/B3188131.png)